
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide” is a small molecule that has gained attention in recent years due to its potential therapeutic applications. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . The presence of the hydrazothiazole nucleus bearing at C4 a phenyl ring functionalized at the meta position with a nitro group represents an important pharmacophoric feature .Molecular Structure Analysis
The molecular formula of a similar compound, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, is C17H15ClN2O3S3, and its molecular weight is 426.95.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization . All reactions were monitored by thin layer chromatography (TLC) performed on 0.2 mm thick silica gel-aluminium backed plates .Physical And Chemical Properties Analysis
Thiophene, a core structure in the molecule, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
One major area of application for derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide is in the synthesis of compounds with potential antitumor activities. For instance, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity in vitro against a variety of human tumor cell lines. This research has led to the identification of compounds with considerable anticancer activity against specific cancer cell lines, highlighting the potential of these compounds as leads for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Structure-Activity Relationships in Drug Design
The study of structure-activity relationships (SAR) of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has also been a significant research application. Investigations into various 6,5-heterocyclic analogs aimed at improving metabolic stability have utilized derivatives of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide as key intermediates. These studies are essential for the rational design of more effective and stable therapeutic agents (Stec et al., 2011).
Anti-inflammatory and Analgesic Activities
Another research direction has focused on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives with significant anti-inflammatory and analgesic activities. These studies contribute to the development of new therapeutic agents for the treatment of inflammation and pain (Sunder & Maleraju, 2013).
Anticonvulsant Evaluation
Research on the anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrates the potential of these compounds in epilepsy treatment. Such studies involve the synthesis of compounds followed by evaluation using animal models, contributing valuable information towards understanding the mechanism of action and efficacy of new anticonvulsant drugs (Nath et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S3/c1-10-2-4-11(5-3-10)25(21,22)9-15(20)19-16-18-12(8-23-16)13-6-7-14(17)24-13/h2-8H,9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOHFJUGSOXEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-tosylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

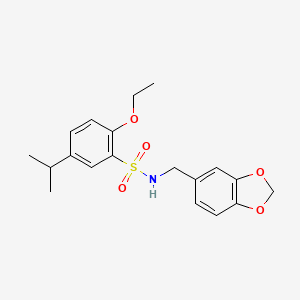
![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)


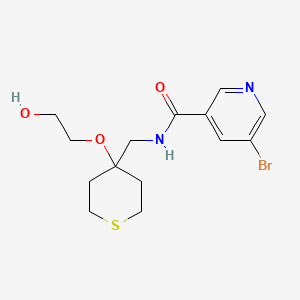
![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2737665.png)
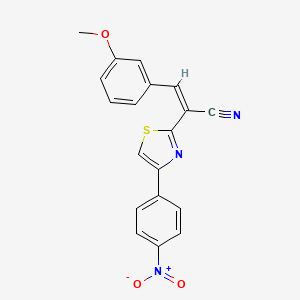
![[2-Oxo-2-(2-phenylpropylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737670.png)
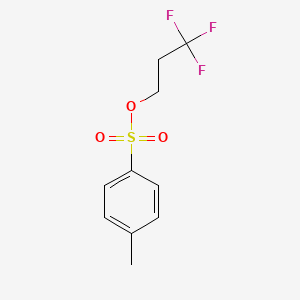
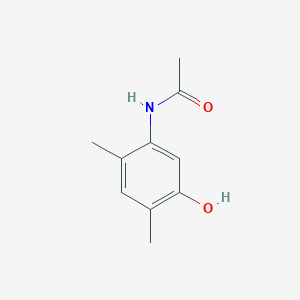

![1-(4-Chlorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737676.png)
![4-Methylbicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2737678.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-(pyrrolidin-1-ylsulfonyl)pyridine](/img/structure/B2737679.png)